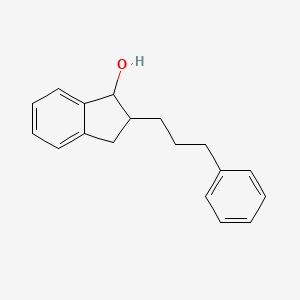

2-(3-苯丙基)-2,3-二氢-1H-茚满-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Conformational Analysis

The molecular conformational analysis of related compounds has been extensively studied using density functional theory (DFT). For instance, the conformational behavior and structural stability of (2E)-3-phenylprop-2-enoic anhydride were investigated, revealing seventeen possible stable conformations. The vibrational frequencies, molecular structure, and vibrational assignments were determined both experimentally and theoretically, with the aid of Gaussian09 software and the GAR2PED program. The hyper-conjugative interactions and charge delocalization were analyzed using NBO analysis, indicating the molecule's stability and potential for nonlinear optical properties due to a significant first hyperpolarizability .

Synthesis Analysis

Synthesis of related compounds has been achieved through various methods. For example, an efficient synthetic route to 1,2-dihydroquinolines was developed using AuCl(3)/AgSbF(6)-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols. This method proved to be versatile, accommodating a wide range of substrates and yielding the desired products in moderate to high yields. The mechanism involves activation of the alcohol substrate by the catalyst, followed by ionization and intramolecular nucleophilic addition, demonstrating the utility of alcohols as pro-electrophiles in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the relative stereochemistry of novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol was established by X-ray crystallography. These compounds were synthesized by coupling silyl enol ether of 1-indanone with the dimethyl ketal of 2-indanone, followed by alkylation and reduction to yield the diastereoisomeric alcohols .

Chemical Reactions Analysis

The reactivity and chemical behavior of related compounds have been studied, revealing insights into their potential applications. For example, the intramolecular hydrogen bonding in cyclic 2-(3-oxo-3-phenylpropyl)-substituted 1,3-diketones was investigated using 17O-NMR spectroscopy and X-ray crystallography. The findings showed that in solution, these compounds form an eight-membered ring via intramolecular H-bonding, while in the solid state, intermolecular H-bonding was observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through NMR analysis. For instance, the NMR parameters of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene were determined using 1H, 13C, and two-dimensional NMR techniques. The chemical shifts, coupling constants, and complete NMR resonance assignments were provided, offering a comprehensive understanding of the molecule's properties .

Case Studies and Biological Activity

Some of the compounds related to "2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol" have demonstrated significant biological activity. The diastereoisomers mentioned earlier have shown promising anti-inflammatory activity both in vivo and in vitro, suggesting their potential as a new class of anti-inflammatory agents . This highlights the importance of synthesizing and studying such compounds, as they may lead to the development of new therapeutic agents.

科学研究应用

有机合成中的机理研究

在 Waters、Bos 和 Wulff(1999 年)的一项研究中,考察了 Fischer 碳烯配合物与炔烃反应中涉及的区域选择性和机理,从而深入了解了苯酚和茚满产物的形成。这项研究突出了不同反应途径之间的复杂平衡以及影响有机合成中产物分布的因素 (M. Waters, M. Bos, & W. Wulff, 1999)。

催化和氢胺化

Heutling、Pohlki 和 Doye(2004 年)描述了使用 [Ind(2)TiMe(2)] 作为炔烃分子间氢胺化的催化剂,包括茚满衍生物的形成。这项工作强调了某些催化剂在促进炔烃区域选择性加成中的多功能性,这是有机合成和材料科学中的一项重要反应 (Andreas Heutling, Frauke Pohlki, & S. Doye, 2004)。

钌催化的转化

Vries、Roelfes 和 Green(1998 年)的研究探索了肉桂醛在钌催化下转化为 3-苯基丙酸及其甲酯的方法,该方法可用于合成茚满醇衍生物。这项研究说明了钌催化剂在有机合成中的潜力,特别是在将底物有效转化为有价值产物方面 (J. G. Vries, G. Roelfes, & R. Green, 1998)。

生物催化和酶促合成

Shimomura、Harami、Matsubara、Nokami、Katada 和 Itoh(2015 年)证明了在沸石和离子液体存在下,脂肪酶介导的 2,3-二氢-1H-茚满-1-醇等仲醇的动态动力学拆分。这项研究突出了生物催化在实现手性醇拆分的高选择性和效率中的应用,手性醇是药物合成中的重要中间体 (Kengo Shimomura et al., 2015)。

光物理和光化学应用

Mills、Porras 和 Bernhard(2018 年)关于设计阳离子环金属化 Ir(III) 配合物用于光化学能量转换和光电子学的研究提供了一个关于如何将茚满基衍生物用于开发先进技术应用材料的示例。这项工作证明了结构修饰对于实现所需光物理性质的重要性 (Isaac N. Mills, J. A. Porras, & S. Bernhard, 2018)。

安全和危害

未来方向

属性

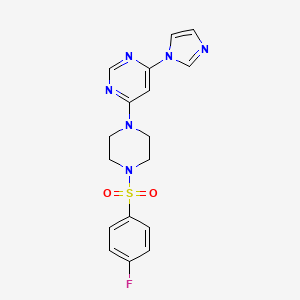

IUPAC Name |

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c19-18-16(13-15-10-4-5-12-17(15)18)11-6-9-14-7-2-1-3-8-14/h1-5,7-8,10,12,16,18-19H,6,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGBDWCAKAQUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)